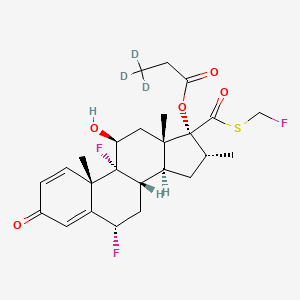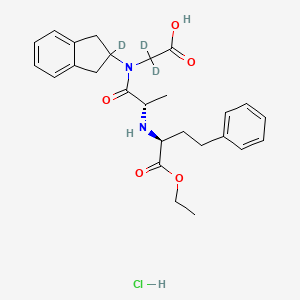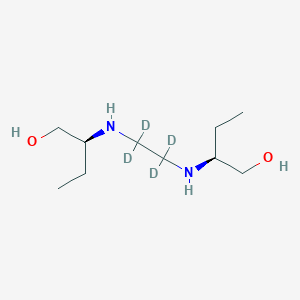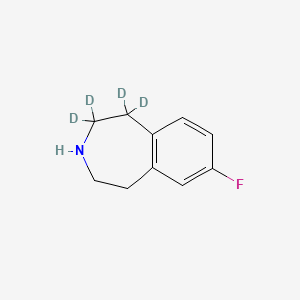
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 is a deuterated derivative of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 typically involves the transformation of anthranilic acid derivatives. One common method includes the preliminary conversion of an ester to a nitrile group, followed by cyclization to form the benzazepine ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as deuterium exchange reactions and purification techniques like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzazepine derivatives.
Scientific Research Applications
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine: The non-deuterated version of the compound.
2,3,4,5-Tetrahydro-1H-3-benzazepine: A structurally similar compound without the fluorine atom.
6,7,8,9-Tetrahydro-5H-benzo annulen-7-amine: Another benzazepine analogue with different substituents.
Uniqueness
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 is unique due to the presence of deuterium atoms, which can influence its pharmacokinetic properties, such as metabolic stability and bioavailability. The fluorine atom also contributes to its distinct chemical behavior and potential interactions with biological targets.
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
169.23 g/mol |
IUPAC Name |
4,4,5,5-tetradeuterio-8-fluoro-2,3-dihydro-1H-3-benzazepine |
InChI |
InChI=1S/C10H12FN/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2/i3D2,5D2 |
InChI Key |
SHDMCTOVONAMKO-JAJFWILCSA-N |
Isomeric SMILES |
[2H]C1(C2=C(CCNC1([2H])[2H])C=C(C=C2)F)[2H] |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


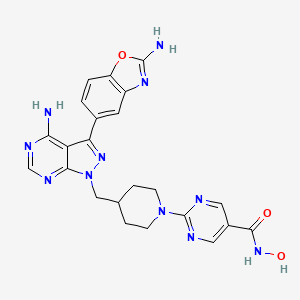

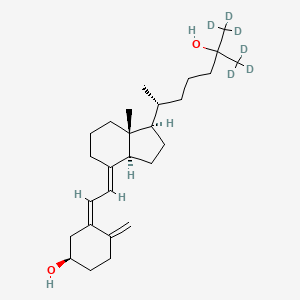

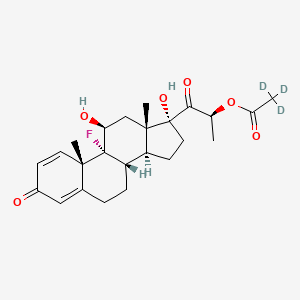
![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)
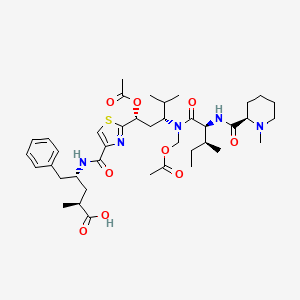

![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
